7-Benzyloxy-3-phenyl-4H-chromen-4-one

Description

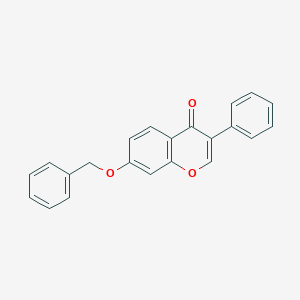

7-Benzyloxy-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at position 7 and a phenyl group (C₆H₅) at position 3 of the chromen-4-one scaffold. Chromen-4-ones (also known as 4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a fused benzene and γ-pyrone structure.

Properties

Molecular Formula |

C22H16O3 |

|---|---|

Molecular Weight |

328.4g/mol |

IUPAC Name |

3-phenyl-7-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C22H16O3/c23-22-19-12-11-18(24-14-16-7-3-1-4-8-16)13-21(19)25-15-20(22)17-9-5-2-6-10-17/h1-13,15H,14H2 |

InChI Key |

SONUPOLJPZNSOW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Lipophilicity :

- The benzyloxy group in the target compound significantly increases lipophilicity compared to smaller alkoxy (e.g., isopropoxy in ) or polar hydroxy groups (e.g., ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Trifluoromethyl groups () contribute to both lipophilicity and metabolic stability due to strong C-F bonds .

Bulky substituents (e.g., benzyloxy in the target compound) may sterically hinder interactions with enzymes or receptors compared to smaller groups like methoxy .

Synthetic Accessibility :

- Etherification (e.g., benzylation of a 7-hydroxy precursor) is a common route for introducing alkoxy/aryloxy groups, as seen in and .

- Reductive amination () or Friedel-Crafts alkylation may be used to introduce aryl groups at position 3 .

Biological Relevance :

Preparation Methods

Synthesis of 3-Phenyl-7-hydroxy-4H-chromen-4-one

A resorcinol derivative substituted with a phenyl group at the 2-position (1,3-dihydroxy-2-phenylbenzene) reacts with a β-keto ester, such as ethyl benzoylacetate, under acidic conditions. Concentrated sulfuric acid or polyphosphoric acid (PPA) catalyzes the cyclization, yielding 3-phenyl-7-hydroxy-4H-chromen-4-one.

Reaction Conditions :

Benzylation of the 7-Hydroxy Group

The 7-hydroxyl group is protected via alkylation with benzyl bromide. This step employs a base such as diisopropylethylamine (DIEA) to deprotonate the hydroxyl group, enhancing nucleophilicity.

Reaction Conditions :

-

3-Phenyl-7-hydroxy-4H-chromen-4-one (1.0 equiv), benzyl bromide (2.0 equiv), DIEA (2.5 equiv), ethanol, reflux, 3–5 h.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | PPA, 120°C | 65 |

| Benzylation | BnBr, DIEA, ethanol, reflux | 88 |

Cross-coupling methodologies, particularly Suzuki-Miyaura reactions , enable the introduction of the phenyl group at position 3. This method is advantageous when direct functionalization of the chromone core is challenging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.